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molecular formula C14H9BrN2 B8801301 6-Bromo-2-phenylquinazoline

6-Bromo-2-phenylquinazoline

Cat. No. B8801301
M. Wt: 285.14 g/mol
InChI Key: GAZQBWKCLAPIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193353B2

Procedure details

To a suspension of 5-bromo-2-amino-benzylamine dihydrochloride (38 g, 0.138 mol) in dichloromethane (DCM) (1 l) was added at 0° C. triethylamine (TEA) (67.5 ml, 0.485 mol) and a solution of benzoyl chloride (17 ml, 0.145 mol) in DCM (200 ml). The mixture was stirred for 1 h at r.t. Water was added and the organic phase was separated, washed with water and dried over Na2SO4. The solvent was removed in vacuum (i.v.) and the residue suspended in POCl3 (200 ml). The mixture was heated at reflux for 1 hour, then the solvent was removed i.v., and the residue partitioned between AcOEt and 0.1 N NaOH. The organic layer was washed with 0.1 N NaOH and water, then dried over Na2SO4 and concentrated i.v. to provide a solid. A mixture of the obtained solid and chloranil (35 g, 0.138 mol) in toluene (600 ml) was heated at reflux for 4 hours. The mixture was concentrated i.v. and the residue was treated with DCM. The insoluble was filtered off and washed with DCM. The combined filtrates were washed with 0.1 N NaOH and then with water. The solution was dried over Na2SO4 and concentrated i.v. The obtained solid was triturated with methanol and dried i.v. (22 g, 56% yield). C14H9BrN2; MW: 285.15; 1H NMR (DMSO-d6) 9.70 (s, 1H), 8.49-8.56 (m, 3H), 8.17 (dd, 1H), 8.02 (d, 1H), 7.58-7.61 (m, 3H); TLC (AcOEt:PE 2:8) Rf=0.70.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.Cl.[Br:3][C:4]1[CH:5]=[CH:6][C:7]([NH2:12])=[C:8]([CH:11]=1)[CH2:9][NH2:10].C(N(CC)CC)C.[C:20](Cl)(=O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>ClCCl.C1(C)C=CC=CC=1.O>[Br:3][C:4]1[CH:11]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:12]=[C:20]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[N:10]=[CH:9]2 |f:0.1.2|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
Cl.Cl.BrC=1C=CC(=C(CN)C1)N
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
67.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
35 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum (i.v.)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed i.v
CUSTOM
Type
CUSTOM
Details
, and the residue partitioned between AcOEt and 0.1 N NaOH
WASH
Type
WASH
Details
The organic layer was washed with 0.1 N NaOH and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i.v
CUSTOM
Type
CUSTOM
Details
to provide a solid
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated i.v
ADDITION
Type
ADDITION
Details
and the residue was treated with DCM
FILTRATION
Type
FILTRATION
Details
The insoluble was filtered off
WASH
Type
WASH
Details
washed with DCM
WASH
Type
WASH
Details
The combined filtrates were washed with 0.1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i.v
CUSTOM
Type
CUSTOM
Details
The obtained solid was triturated with methanol
CUSTOM
Type
CUSTOM
Details
dried i.v

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=C2C=NC(=NC2=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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